molecular formula C8H7BrO3 B121415 Methyl 4-bromo-3-hydroxybenzoate CAS No. 106291-80-9

Methyl 4-bromo-3-hydroxybenzoate

Cat. No. B121415
Key on ui cas rn: 106291-80-9
M. Wt: 231.04 g/mol
InChI Key: VYOFPLOREOHCDP-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

To a mixture of methyl 4-bromo-3-hydroxybenzoate (25 g, 0.108 mol) and o-tolylboronic acid (22 g, 0.162 mol) in a toluene (500 mL) water (100 mL) mixture, was added anhydrous potassium carbonate (44 g, 0.324 mol) followed by tetrakis (triphenylphosphine) palladium (0) (6.25 g, 0.054 mol). The reaction mixture was degassed with N2 and heated at 110° C. for 12 h. After cooling to RT, the reaction mixture was filtered through a celite pad that was washed further with ethyl acetate. Combined filtrates were washed with 10% solution of NaHCO3, water and brine solution. The solvents were dried over Na2SO4 and evaporated under vacuum. The residue was purified by chromatography (pet ether/EtOAc as an eluent) to afford the title compound as pale yellow solid (20 g, 77%). 1H NMR (DMSO-d6, 400 MHz) δ 9.85 (1H, s), 7.52 (1H, s), 7.44-7.46 (1H, m), 7.20-7.25 (3H, m), 7.14-7.16 (1H, m), 7.09-7.11 (1H, m), 3.84 (3H, s), 2.09 (3H, s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
6.25 g
Type
catalyst
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[C:13]1([CH3:22])[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1>[OH:12][C:3]1[CH:4]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:10]=[CH:11][C:2]=1[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH3:22] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)O
Name
Quantity
22 g
Type
reactant
Smiles
C1(=C(C=CC=C1)B(O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
6.25 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with N2
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a celite pad that
WASH
Type
WASH
Details
was washed further with ethyl acetate
WASH
Type
WASH
Details
Combined filtrates were washed with 10% solution of NaHCO3, water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvents were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (pet ether/EtOAc as an eluent)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C(=O)OC)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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